molecular formula C60H117NO6 B13743167 Triethanolamine tristearate CAS No. 3002-22-0

Triethanolamine tristearate

Cat. No.: B13743167
CAS No.: 3002-22-0
M. Wt: 948.6 g/mol
InChI Key: UJMACCGITUHEGE-UHFFFAOYSA-N
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Description

Contextualization of Triethanolamine (B1662121) Tristearate within Ester Chemistry and Surfactant Science

Triethanolamine tristearate is chemically classified as a triester of triethanolamine and stearic acid. biosynth.com The formation of this compound involves the esterification of the three hydroxyl groups of triethanolamine with three molecules of stearic acid, a long-chain saturated fatty acid. chemicalbook.com This structure imparts unique properties to the molecule, positioning it as a non-ionic surfactant. Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, or between a liquid and a solid.

The dual nature of the this compound molecule is key to its functionality. The three long, hydrophobic alkyl chains from the stearic acid moieties are oil-soluble, while the tertiary amine and the ester linkages provide a degree of hydrophilicity. This amphiphilic character allows it to act as an effective emulsifier, facilitating the mixing of oil and water-based substances to form stable emulsions. cymitquimica.comatamanchemicals.com This property is fundamental to its application in various industrial and research contexts.

The synthesis of this compound is typically achieved through the direct esterification of triethanolamine with stearic acid. chemicalbook.comresearchgate.net The reaction conditions, such as temperature and the molar ratio of the reactants, are crucial in determining the final product's composition and purity. For instance, research has shown that optimal yields of the tri-ester can be achieved at a reaction temperature of 200°C with a specific molar ratio of stearic acid to triethanolamine. atamanchemicals.com Modern synthesis techniques, such as loop reaction systems, have been explored to improve reaction efficiency, leading to shorter reaction times and higher purity products compared to traditional stirred tank reactors. researchgate.net

Historical Trajectory and Evolving Research Paradigms for this compound

The commercial availability of ethanolamines in the early 1930s paved the way for the synthesis and investigation of their derivatives, including this compound. who.int The initial interest in this compound was largely driven by its surfactant properties, making it a valuable component in various formulations.

Early research focused on the fundamental synthesis and characterization of triethanolamine esters. Over time, the focus of research has shifted towards optimizing its performance in specific applications and understanding the structure-property relationships. For example, studies have investigated how varying the chain lengths and degree of unsaturation of the fatty acid component affects the properties of the resulting esterquat (a type of cationic surfactant derived from triethanolamine esters). researchgate.net

A significant area of investigation has been the behavior of triethanolamine stearate (B1226849) in aqueous solutions. Research has shown that mixing stearic acid and triethanolamine in water at elevated temperatures leads to the formation of a lamellar liquid crystalline phase. researchgate.net Upon cooling, this can form multilamellar vesicles. researchgate.net Understanding these phase behaviors is critical for controlling the texture and stability of emulsions.

More recent research paradigms are exploring advanced synthesis methods and the potential for creating novel materials. The use of loop reaction systems for synthesis represents a move towards more efficient and environmentally friendly chemical processes. researchgate.net Furthermore, the interaction of triethanolamine stearate with other components in complex formulations, such as in the formation of gel networks with other surfactants and fatty alcohols, is an active area of study. researchgate.net

Scope and Methodological Imperatives in Contemporary this compound Research

Current research on this compound is characterized by a multi-faceted approach, employing a range of advanced analytical techniques to probe its properties and behavior. Key methodological imperatives include:

Chromatographic and Spectroscopic Analysis: Techniques such as High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for confirming the synthesis of the ester and determining the purity of the product. researchgate.net

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to study the phase transitions and thermal stability of this compound and its formulations. researchgate.net

Microscopy: Light microscopy and Cryo-Scanning Electron Microscopy (Cryo-SEM) are employed to visualize the microstructure of emulsions and gel networks formed by the surfactant. researchgate.net

Rheological Studies: Measuring the viscosity and flow properties of formulations containing this compound is crucial for understanding and controlling their texture and stability.

Interfacial Tension Measurements: Tensiometers are used to quantify the effectiveness of this compound as a surfactant by measuring the reduction in surface tension at oil-water interfaces.

The scope of contemporary research extends to its application in creating stable formulations for various products, including cosmetics and pharmaceuticals, where it functions as an emulsifier and stabilizing agent. cymitquimica.com Research also delves into its role in forming complex structures like lamellar gel networks, which are important for the stability and controlled release properties of advanced materials. researchgate.net

Interactive Data Table: Chemical Properties of this compound

PropertyValue
Molecular Formula C60H117NO6 nih.gov
Molecular Weight 948.58 g/mol nih.gov
Appearance Brown waxy solid chemicalbook.com
Solubility in Water 25.53 mg/L @ 25 °C (estimated)
pH (5% aqueous dispersion) 8.8 - 9.2 chemicalbook.com
Stereochemistry Achiral nih.gov

Properties

CAS No.

3002-22-0

Molecular Formula

C60H117NO6

Molecular Weight

948.6 g/mol

IUPAC Name

2-[bis(2-octadecanoyloxyethyl)amino]ethyl octadecanoate

InChI

InChI=1S/C60H117NO6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(62)65-55-52-61(53-56-66-59(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-57-67-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-57H2,1-3H3

InChI Key

UJMACCGITUHEGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Synthetic Pathways and Mechanistic Studies of Triethanolamine Tristearate

Esterification Reaction Kinetics and Thermodynamic Considerations for Triethanolamine (B1662121) Tristearate Synthesis

The synthesis of triethanolamine tristearate involves the reaction of triethanolamine with three equivalents of stearic acid. This esterification is a reversible reaction, and its kinetics and thermodynamics are crucial for optimizing the yield and purity of the final product. The reaction is typically carried out at elevated temperatures to increase the reaction rate and shift the equilibrium towards the product side by removing water, a byproduct of the reaction.

Catalytic Systems and Reaction Optimizations in this compound Formation

Various catalytic systems have been employed to enhance the rate of esterification between triethanolamine and stearic acid. Both homogeneous and heterogeneous catalysts have been investigated.

Homogeneous Catalysts:

Acid catalysts like sulfuric acid and p-toluenesulfonic acid have been traditionally used. researchgate.net While effective in accelerating the reaction, they pose challenges in terms of corrosivity (B1173158) and the need for neutralization and removal from the final product. researchgate.netgoogle.com

Organometallic catalysts, such as those based on titanium, have shown to be active for esterification. google.com For instance, a catalyst derived from the reaction of tetraisopropyl titanate with triethanolamine is an active esterification catalyst. google.com

Heterogeneous Catalysts:

Solid acid catalysts offer advantages in terms of easy separation and reusability. Zirconium sulfate (B86663) supported on silica (B1680970) (SBA-15) has been reported as an effective solid acid catalyst for the synthesis of triethanolamine stearate (B1226849) esters. jst.go.jp

Reaction Optimization: The efficiency of this compound synthesis is influenced by several parameters:

Temperature: Reaction temperatures typically range from 140°C to 190°C. researchgate.netjst.go.jp

Molar Ratio: The stoichiometry of stearic acid to triethanolamine is a critical factor. A molar ratio of 2:1 (stearic acid to triethanolamine) has been used in some studies. researchgate.net

Reaction Time: The duration of the reaction can vary from a few hours to over 24 hours, depending on the catalyst and other conditions. google.comsemanticscholar.org

Pressure: The reaction can be carried out at atmospheric pressure or under vacuum to facilitate the removal of water. jst.go.jpgoogle.com

A study on the synthesis of triethanolamine stearate in a loop reaction system demonstrated that compared to a stirred tank reactor, the loop system required shorter reaction times and consumed less energy. researchgate.net Another approach involves a two-step addition of fatty acids to control the distribution of mono-, di-, and tri-esters. google.com

Green Chemistry Principles and Sustainable Methodologies in this compound Production

In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis, aligning with the principles of green chemistry. acs.orgacs.orgkallipos.gr For the production of this compound and related esters, this translates to several key areas of research:

Use of Renewable Feedstocks: Utilizing fatty acids from renewable sources like plant oils is a key aspect of sustainable production. fortunebusinessinsights.com

Catalysis: The use of solid, reusable catalysts instead of corrosive and difficult-to-remove homogeneous catalysts is a significant step towards greener synthesis. jst.go.jpresearchgate.net

Solvent-Free Conditions: Conducting the esterification reaction in the absence of a solvent (solvent-free) reduces waste and environmental impact. google.com

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption is another important consideration. researchgate.net The development of bio-based and sustainable formulations is a growing trend in the chemical industry. fortunebusinessinsights.com

Enzymatic Synthesis Approaches for this compound and Related Esters

Enzymatic catalysis, particularly using lipases, presents a green and highly selective alternative to conventional chemical synthesis for producing esters. acs.org Lipases can catalyze esterification reactions under mild conditions, often with high regioselectivity and enantioselectivity.

Research on the lipase-catalyzed synthesis of triethanolamine-based esters has explored various parameters to optimize the reaction. mdpi.comnih.govresearchgate.net Studies have utilized enzymes like Novozym 435 (Candida antarctica lipase (B570770) B) for the esterification of triethanolamine with fatty acids such as oleic acid. mdpi.comresearchgate.net

Key findings from these studies include:

Influence of Reaction Parameters: The molar ratio of the substrates (fatty acid to triethanolamine) and the amount of enzyme were identified as the most influential parameters affecting the reaction conversion. mdpi.comresearchgate.net Other important factors include reaction time, temperature, and agitation speed. semanticscholar.orgnih.govresearchgate.net

Optimization Studies: Statistical methods like the Taguchi robust design method and Response Surface Methodology (RSM) have been employed to optimize the reaction conditions for maximum conversion. mdpi.comnih.govresearchgate.netresearchgate.net For instance, one study using a Taguchi design found optimal conditions to be an enzyme loading of 5.50 wt%, a substrate molar ratio of 1:2 (oleic acid to triethanolamine), a reaction time of 14.44 hours, and a temperature of 61°C, achieving a 49.94% conversion. mdpi.com

Modeling: Artificial Neural Networks (ANN) have also been used to model and predict the optimal conditions for the enzymatic synthesis of triethanolamine-based esters. semanticscholar.org

Isolation and Purification Protocols for this compound

After the synthesis of this compound, the crude product mixture typically contains unreacted starting materials, catalyst residues, and byproducts. Therefore, effective isolation and purification steps are essential to obtain a product of high purity.

Common purification techniques include:

Filtration: This is often the first step to remove solid catalysts or other insoluble impurities. google.com

Distillation: Vacuum distillation can be used to remove volatile impurities and unreacted starting materials. google.com A two-stage distillation process has been described for separating triethanolamine from the reaction mixture. google.com

Crystallization: This technique can be employed to selectively crystallize the desired this compound from the mixture, leaving impurities in the mother liquor.

Chromatography: Techniques like column chromatography can be used for high-purity applications, although they are generally less practical for large-scale industrial production.

For instance, a method for purifying triethanolamine involves removing excess ammonia, water, and monoethanolamine, followed by reaction with ethylene (B1197577) oxide and subsequent rectification in the presence of phosphorous or hypophosphorous acid. google.com Another method involves a two-stage distillation to achieve a high purity of triethanolamine. google.com

Computational Modeling of this compound Synthetic Reactions

Computational modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms at the molecular level. While specific DFT studies on the synthesis of this compound are not widely reported, studies on similar esterification reactions provide valuable insights.

For example, DFT studies on the esterification of sulfonic acid with an alcohol have been conducted to evaluate different mechanistic pathways. rsc.org These studies can help in understanding the role of the catalyst, the nature of the transition states, and the energy barriers associated with the reaction. Such computational approaches could be applied to the esterification of triethanolamine with stearic acid to:

Elucidate the detailed reaction mechanism, including the stepwise formation of mono-, di-, and triesters.

Investigate the effect of different catalysts on the reaction pathway and activation energies.

Predict the regioselectivity of the esterification at the different hydroxyl groups of triethanolamine.

Gain insights into the thermodynamic and kinetic factors that govern the reaction.

Advanced Spectroscopic and Chromatographic Characterization of Triethanolamine Tristearate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Triethanolamine (B1662121) Tristearate Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Triethanolamine Tristearate. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides detailed information about the molecular framework, connectivity, and the different functional groups present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in the triethanolamine backbone and the three stearate (B1226849) chains. The protons of the methylene (B1212753) groups attached to the nitrogen atom (-N-CH ₂-) would appear as a triplet, shifted downfield due to the electron-withdrawing effect of the nitrogen. The adjacent methylene protons connected to the ester oxygen (-O-CH ₂-) would also present as a triplet. The long alkyl chains of the stearate moieties will produce a series of overlapping multiplets in the upfield region of the spectrum, with a characteristic triplet for the terminal methyl (-CH₃) group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. Key signals would include the carbonyl carbon of the ester group (C=O) in the downfield region (around 170-180 ppm). The carbons of the methylene groups attached to the nitrogen and oxygen atoms of the triethanolamine core would appear in the intermediate region. The numerous methylene carbons of the stearate chains would give rise to a dense cluster of signals in the aliphatic region (around 20-40 ppm), with the terminal methyl carbon appearing at the highest field.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for definitive assignments. A COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace the connectivity within the triethanolamine and stearate chains. scribd.com An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, allowing for the unambiguous assignment of both ¹H and ¹³C signals. scribd.comresearchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ester Carbonyl (-C =O)N/A~173
Methylene (-O-C H₂-)~4.1 (triplet)~60
Methylene (-N-C H₂-)~2.8 (triplet)~53
Methylene (α to C=O)~2.3 (triplet)~34
Methylene (Alkyl Chain)~1.2-1.6 (multiplets)~22-32
Terminal Methyl (-CH₃)~0.9 (triplet)~14

Mass Spectrometry (MS) Applications in this compound Molecular Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation patterns. Due to the low volatility of the compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed. nih.govlcms.cz

In ESI-MS, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry can provide the exact mass of this ion, which allows for the determination of the elemental composition, confirming the molecular formula C₆₀H₁₁₇NO₆. peakscientific.com The predicted monoisotopic mass of this compound is 947.88806 Da. peakscientific.com

The fragmentation of this compound in the mass spectrometer provides structural information. Common fragmentation pathways for esters include the cleavage of the C-O bond, leading to the loss of the fatty acid chains. For tertiary amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a characteristic fragmentation route. thermofisher.com The analysis of these fragment ions helps to confirm the identity of the fatty acid components and the structure of the triethanolamine core.

Predicted m/z Values for this compound Adducts in Mass Spectrometry peakscientific.com

Adduct Predicted m/z
[M+H]⁺948.89534
[M+Na]⁺970.87728
[M+K]⁺986.85122
[M+NH₄]⁺965.92188
[M-H]⁻946.88078

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting the vibrations of molecular bonds.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is dominated by absorptions characteristic of its ester and long alkyl chain components. A very strong and sharp absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester groups. researchgate.net Strong bands corresponding to the C-O stretching vibrations of the ester linkage would appear in the 1150-1250 cm⁻¹ region. ias.ac.in The presence of the long stearate chains is confirmed by the strong C-H stretching vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups just below 3000 cm⁻¹ (typically 2920 cm⁻¹ and 2850 cm⁻¹). researchgate.net The C-N stretching vibration of the tertiary amine is expected to be weaker and may appear in the 1000-1250 cm⁻¹ region, often overlapping with C-O stretches. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, the most prominent features in the Raman spectrum are typically the strong C-H stretching and bending modes of the long alkyl chains. The C-C skeletal vibrations within the alkyl chains also give rise to a series of bands. Raman spectroscopy can be particularly useful for studying the conformational order of the long alkyl chains in the solid state. tandfonline.com The symmetric C-N stretching of the tertiary amine group also gives rise to a Raman active band. ondavia.com

Characteristic Vibrational Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
EsterC=O Stretch1735 - 1750IR (Strong)
EsterC-O Stretch1150 - 1250IR (Strong)
AlkylC-H Stretch2850 - 2960IR (Strong), Raman (Strong)
AlkylCH₂ Bend~1465IR, Raman
Tertiary AmineC-N Stretch1000 - 1250IR (Weak/Medium), Raman

Chromatographic Techniques for Purity Assessment and Component Separation of this compound

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., ELSD)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. Due to its large molecular size and lack of a strong UV chromophore, traditional UV detection is not effective. Instead, an Evaporative Light Scattering Detector (ELSD) is ideally suited for its detection. shimadzu.com The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles, providing a response proportional to the mass of the analyte. jascoinc.comlcms.cz

Reversed-phase HPLC, using a C18 column, is commonly employed for the separation of large, non-polar molecules like this compound. sigmaaldrich.com A gradient elution with a mobile phase consisting of solvents like acetone (B3395972) and acetonitrile (B52724) is often used to achieve good separation of the main compound from potential impurities such as mono- and di-esters of triethanolamine, free stearic acid, and unreacted triethanolamine. researchgate.netnih.gov

Gas Chromatography (GC) Coupled with Flame Ionization Detection (FID) for this compound Analysis

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high molecular weight and extremely low volatility, which would lead to thermal decomposition in the hot injector port. s4science.at Therefore, an indirect method involving chemical derivatization is employed.

The most common approach is to determine the fatty acid composition of the molecule. This is achieved by transesterification, a reaction that cleaves the ester bonds and converts the stearic acid moieties into their more volatile Fatty Acid Methyl Esters (FAMEs). nih.gov This reaction is typically catalyzed by an acid (like BF₃ in methanol) or a base (like methanolic KOH). thermofisher.com The resulting FAMEs are then readily separated and quantified using a GC system equipped with a Flame Ionization Detector (FID). s4science.atnih.gov Highly polar capillary columns are used to achieve separation of different FAMEs, allowing for the verification that stearic acid is the only fatty acid present and to quantify its purity. phenomenex.com

Ion Chromatography (IC) for Related Amine Analysis

Ion Chromatography (IC) is a powerful technique for the determination of ionic species. In the context of this compound analysis, IC is not used to analyze the intact ester but is the method of choice for quantifying residual water-soluble amine impurities that may be present from the synthesis process. thermofisher.com These impurities include unreacted triethanolamine (TEA), as well as potential by-products like diethanolamine (B148213) (DEA) and monoethanolamine (MEA). tandfonline.com

The analysis is performed using cation-exchange chromatography, where the protonated amines are separated on a cation-exchange column. lcms.cz Detection is typically achieved using suppressed conductivity, which provides high sensitivity and selectivity for ionic analytes. rsc.orglcms.cz This method allows for the precise quantification of trace levels of these related amines, which is crucial for assessing the purity of the final this compound product.

X-ray Diffraction (XRD) Studies on Crystalline Phases of this compound

X-ray Diffraction (XRD) is a pivotal technique for investigating the crystalline structure of materials like this compound. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, information about the arrangement of atoms and molecules, including the identification of polymorphic forms, can be obtained.

Research Findings:

The crystalline nature of long-chain fatty acid esters is well-documented. For instance, the esterification of cellulose (B213188) with long-chain fatty acids results in new peaks in the XRD pattern, indicating the ordering of the fatty acyl groups. mdpi.com Specifically, a new peak at a 2θ value of approximately 19.86° has been attributed to this ordering. mdpi.com Similarly, studies on fatty acid starch esters have identified new diffraction peaks corresponding to the crystalline arrangement of the ester chains. researchgate.net For example, starch palmitate and starch laurate showed new peaks at 2θ values of 7° and 3.2° respectively, in addition to a common peak at 19.6°. researchgate.net

Based on these analogous structures, it is expected that this compound, with its three long stearate chains, would exhibit a high degree of crystallinity. The XRD pattern would likely show sharp, intense peaks indicative of a well-ordered lamellar structure, where the long hydrocarbon chains align. The presence of multiple crystalline phases, or polymorphism, is also a strong possibility for a molecule of this nature. Different processing conditions, such as cooling rates and solvent environments, could lead to different polymorphic forms, each with a unique XRD pattern and distinct physical properties.

A careful analysis of XRD data for fatty acid esters of 1,3-propanediol (B51772) has allowed for the determination of their structure and phase behavior, revealing the existence of multiple β polymorphs. nih.gov This underscores the importance of XRD in identifying and differentiating such crystalline forms.

Table 1: Expected XRD Data Interpretation for this compound

ParameterExpected Observation and Interpretation
Peak Position (2θ) The angular position of diffraction peaks would reveal the spacing between crystal lattice planes, providing information on the unit cell dimensions.
Peak Intensity The intensity of the peaks would be related to the atomic arrangement within the crystal structure. Strong intensities suggest a high degree of crystalline order.
Peak Broadening The width of the diffraction peaks can indicate the size of the crystalline domains and the presence of lattice strain. Broader peaks generally suggest smaller crystallite size or higher disorder.
Polymorphism The appearance of different sets of diffraction peaks under varying crystallization conditions would indicate the presence of multiple polymorphic forms.

Thermal Analysis (DSC, TGA) for Polymorphism and Thermal Stability Investigations of this compound

Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal properties of this compound, including its polymorphism and thermal stability.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to thermal transitions such as melting, crystallization, and solid-solid phase transitions, making it an ideal tool for studying polymorphism.

Research Findings:

While specific DSC thermograms for pure this compound are not widely published, the thermal behavior of related fatty acid esters provides a strong basis for prediction. The melting points of fatty esters are generally found in a low- to mid-temperature range, often between 0°C and 60°C. mdpi.com For instance, an ester produced from hydrogenated palm stearin (B3432776) and cetyl alcohol exhibited a melting temperature of 55.9°C with a high enthalpy of fusion. cetjournal.it The melting points of fatty acid esters are known to increase with longer carbon chains. mdpi.com

Studies on the products of stearic acid and triethanolamine have utilized thermal analysis to characterize their melting behavior. acs.orgresearchgate.netatamanchemicals.com The formation of an acid-soap complex was confirmed through these analyses. acs.orgatamanchemicals.com The presence of multiple endothermic or exothermic peaks in a DSC thermogram upon heating and cooling cycles would be strong evidence for polymorphism in this compound. Each polymorph would exhibit a unique melting point and enthalpy of fusion. The stability of different polymorphs can also be assessed by observing transitions between them upon thermal cycling.

Table 2: Predicted DSC Data for this compound

Thermal EventExpected Temperature Range (°C)Interpretation
Glass Transition (Tg) Likely below 0°CIndicates the transition from a rigid, glassy state to a more rubbery state in the amorphous regions of the polymer.
Crystallization (Tc) Variable, observed upon coolingAn exothermic peak representing the heat released as the material crystallizes from the molten state.
Melting (Tm) Expected in the range of 40-70°CAn endothermic peak indicating the temperature at which the crystalline structure melts. The presence of multiple melting peaks would suggest polymorphism.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Research Findings:

The thermal stability of esters has been shown to be dependent on the length of their aliphatic chains, with longer chains generally leading to higher thermal resistance. mdpi.com For example, thermal gravimetric analysis of fatty acid starch esters demonstrated increased thermal stability compared to native starch. nih.gov Studies on the thermal degradation of polyol esters have shown that at high temperatures (e.g., 220°C), C-C bond breakage occurs, leading to the formation of lower and higher molecular weight products. ncsu.edu

For this compound, a TGA scan would be expected to show a stable baseline with minimal mass loss until the onset of thermal decomposition. The decomposition would likely occur in one or more steps, corresponding to the breakdown of the ester linkages and the hydrocarbon chains. The temperature at which significant mass loss begins is a key indicator of the material's thermal stability.

Table 3: Predicted TGA Data for this compound

Temperature Range (°C)Expected Mass Loss (%)Interpretation
< 200°C MinimalHigh thermal stability is expected at lower temperatures.
> 200°C SignificantOnset of thermal decomposition, likely involving the cleavage of ester bonds and degradation of the hydrocarbon chains.
> 400°C Approaching 100%Complete decomposition of the organic material.

Triethanolamine Tristearate in Colloidal and Interfacial Science

Mechanisms of Emulsification and Stabilization by Triethanolamine (B1662121) Tristearate

The primary function of Triethanolamine Tristearate and its related salt, Triethanolamine Stearate (B1226849), in colloidal systems is to facilitate the formation and enhance the stability of emulsions.

Interfacial Tension Reduction and Adsorption Dynamics of this compound at Liquid-Liquid Interfaces

The fundamental mechanism by which these compounds enable emulsification is the reduction of interfacial tension between immiscible liquids, such as oil and water. As surface-active agents (surfactants), their molecular structure consists of a hydrophilic (water-attracting) head and a lipophilic (oil-attracting) tail. When introduced into an oil-water system, these molecules preferentially adsorb at the liquid-liquid interface.

The triethanolamine part of the molecule provides the hydrophilic character, while the long stearic acid chains constitute the lipophilic portion. This orientation at the interface lowers the free energy of the system, making it easier to break down large droplets into smaller ones and form a dispersion. Triethanolamine Stearate, formed by neutralizing stearic acid with TEA, functions as an anionic soap that effectively reduces the surface tension between the oil and water phases, allowing them to blend into a homogenous mixture. The process typically involves mixing the TEA in the aqueous phase with melted stearic acid in the oil phase at elevated temperatures (e.g., 65-80°C) to create the emulsifier in-situ. The resulting fine-grained, stable oil-in-water (o/w) emulsions are widely utilized in pharmaceutical and cosmetic formulations.

Theoretical Frameworks for Emulsion Stability Mediated by this compound

Beyond simply reducing interfacial tension, this compound and Stearate contribute to the long-term stability of emulsions through several theoretical mechanisms, primarily involving steric hindrance and the formation of structured interfacial layers.

Steric Hindrance: The bulky, hydrated hydrophilic groups of the adsorbed surfactant molecules at the droplet surface create a physical barrier. This layer prevents droplets from getting close enough to merge, a phenomenon known as coalescence. The long fatty acid chains can further enhance this effect, stabilizing the lipophilic core of a micelle or the oil droplet in an emulsion.

Interfacial Film Formation: The stability of emulsions is significantly enhanced by the formation of a tough, closely packed interfacial film at the droplet surface. The use of mixed emulsifiers, such as combining a water-soluble surfactant with an oil-soluble one, can produce a more rigid and stable condensed film.

Liquid Crystalline and Gel Network Structures: A key stabilization mechanism, particularly in semi-solid creams and lotions, is the formation of lyotropic liquid crystals in the continuous phase. When used in excess of the amount needed to cover the oil droplets, emulsifiers like Triethanolamine Stearate can interact with co-emulsifiers (e.g., fatty alcohols like cetyl alcohol or glycerol (B35011) monostearate) and water to form a swollen, ordered lamellar gel network. This three-dimensional network structures the continuous phase, increasing its viscosity and creating a rheological barrier that physically entraps the oil droplets, preventing their moveme

Theoretical and Applied Aspects of Triethanolamine Tristearate in Material Science

Triethanolamine (B1662121) Tristearate as a Component in Polymer Science and Engineering

Triethanolamine tristearate serves as a crucial additive in the field of polymer science, influencing both the processability of polymers and the properties of the final composite materials. Its utility stems from its molecular structure, which combines the characteristics of a fatty acid ester with those of an amine.

Influence of this compound on Polymer Processing and Morphology

In polymer processing, this compound primarily functions as a lubricant and processing aid, particularly for polymers like polyvinyl chloride (PVC). mdpi.comgoogle.com Additives are essential in PVC production to enhance melt strength, improve fusion, and boost the quality of the final product. mdpi.com Lubricants, a key type of processing aid, reduce friction between polymer molecules and the processing machinery, which prevents overheating and degradation of the PVC material. mdpi.com

The incorporation of lubricants such as this compound can significantly improve the flow properties of the polymer melt. This leads to increased production speed, higher throughput, and reduced energy consumption by allowing for lower processing temperatures. mdpi.com The result is a smoother surface finish, greater strength, and enhanced durability of the PVC products. mdpi.com While specific data on the effect of this compound on the melt flow index (MFI) of polymers like polyethylene (B3416737) is not extensively detailed in publicly available literature, the general function of such fatty acid esters is to reduce viscosity and improve processability. scielo.br

The morphology of semicrystalline polymers like polypropylene (B1209903) (PP) can also be influenced by the addition of such additives. mdpi.com While fillers like silica (B1680970) have been shown to affect the crystallinity of PP, the specific impact of this compound on the crystalline structure and morphology of polymers like low-density polyethylene (LDPE) requires more dedicated research. researchgate.netresearchgate.netsemanticscholar.org

This compound as a Modifier in Polymer Composites

In polymer composites, this compound can act as a surface modifier for inorganic fillers. The addition of fillers like calcium carbonate to polypropylene can enhance properties such as elastic modulus. researchgate.net The effectiveness of these fillers is often dependent on their dispersion and the interfacial adhesion between the filler and the polymer matrix. Surface treatment of fillers is a common strategy to improve these characteristics.

While specific studies detailing the use of this compound as a surface modifier for fillers in polypropylene composites are not abundant, the principle involves the fatty acid portion of the molecule interacting with the filler surface, while the triethanolamine head can interact with the polymer matrix, improving compatibility. This can lead to enhanced mechanical properties, such as tensile strength and impact resistance. psgraw.comgoogle.comresearchgate.net

Role of this compound in Advanced Coating and Thin Film Technologies

Triethanolamine and its derivatives are utilized in coating formulations for various functions, including acting as dispersing agents and corrosion inhibitors. rsc.orggoogle.comfishersci.com As a dispersing agent, it helps to evenly distribute pigments and other additives throughout the coating formulation, which is crucial for achieving uniform color and performance. fishersci.com

In the context of corrosion inhibition, triethanolamine can be incorporated into coatings to protect metal substrates. rsc.orgairitilibrary.comresearchgate.net For instance, triethanolamine-modified graphene oxide has been used in epoxy coatings to enhance corrosion resistance. rsc.org The mechanism involves the chemical interaction of the triethanolamine functional groups with the metal surface, creating a protective layer. rsc.orgairitilibrary.com Patents also describe the use of triethanolamine phosphate (B84403) esters as corrosion inhibitors in various compositions. researchgate.net While these applications highlight the utility of the triethanolamine moiety, specific research on the performance of this compound in advanced coating and thin film technologies is not extensively documented in the available literature.

This compound in Lubricant Formulations: Mechanistic Studies on Performance Enhancement

In lubricant formulations, triethanolamine and its derivatives, including esters, serve as friction modifiers and anti-wear additives. google.comscilit.comcanada.ca The mechanism of action for such additives often involves the formation of a protective boundary film on the metal surfaces, which reduces friction and wear under boundary lubrication conditions.

The polarity of the triethanolamine head group allows it to adsorb onto metal surfaces, while the long alkyl chains of the stearate (B1226849) portion form a lubricating layer. This is a common mechanism for organic friction modifiers. scilit.com Studies on related compounds, such as triethanolamine borate, have shown excellent anti-friction and anti-wear properties. scilit.com The formation of a tribochemical film containing elements from the additive (like boron and nitrogen in the case of triethanolamine borate) can significantly improve the tribological properties of the lubricating oil. While detailed mechanistic studies specifically on this compound are limited, it is expected to function through a similar boundary film formation mechanism. The performance of lubricants containing Jatropha oil, which is rich in fatty acids, has shown that the addition of such bio-lubricants can improve anti-wear characteristics, suggesting the efficacy of fatty acid derivatives in lubrication. canada.ca

Application of this compound in Textile Auxiliaries: Mechanistic Insights

This compound and related compounds are widely used in the textile industry as fabric softeners and antistatic agents. google.compsgraw.comlamsresearch.comscielo.org.za

As a fabric softener, this compound, which is a type of esterquat, functions as a cationic surfactant. google.comlamsresearch.com These molecules have a positively charged head group (the quaternary ammonium (B1175870) derived from triethanolamine) and long, hydrophobic tails (the stearate chains). During the rinse cycle, the positively charged head group adsorbs onto the negatively charged surface of natural fibers like cotton. The hydrophobic tails then orient away from the fiber, creating a lubricating layer that reduces friction between the fibers, resulting in a softer feel. lamsresearch.com The effectiveness of softening is related to the chain length of the fatty acid, with C16-C18 chains generally providing excellent softening. nih.gov

As an antistatic agent, this compound helps to dissipate static charge that can build up on synthetic fabrics. scielo.org.za The mechanism involves increasing the surface conductivity of the fabric, which allows static charges to leak away more readily. The ionic nature of the triethanolamine salt contributes to this increased conductivity. Patents describe antistatic compositions containing triethanolamine salts of fatty acids and dibasic acids for treating artificial staple fibers. scielo.org.za

This compound in Cement and Concrete Additive Formulations: Hydration Kinetics and Microstructure

Triethanolamine (TEA) is a well-known additive in the cement and concrete industry, where it functions as a grinding aid and a set accelerator. google.comsaimm.co.zacanada.camapei.comresearchgate.netresearchgate.netresearchgate.net It is particularly effective in increasing the efficiency of the cement grinding process by preventing the agglomeration of fine particles. mapei.comresearchgate.netresearchgate.net

The effect of TEA on cement hydration is complex and dosage-dependent. google.comsaimm.co.zacanada.caresearchgate.net At low dosages (e.g., 0.02-0.05%), it can accelerate the hydration of tricalcium silicate (B1173343) (C3S) and tricalcium aluminate (C3A), leading to increased early strength. researchgate.net It is believed that TEA chelates with metal ions like Al³⁺ and Fe³⁺, promoting the dissolution of the aluminate phases and the formation of ettringite. canada.ca This acceleration of the aluminate reaction can be observed through heat of hydration measurements, which show an increased heat evolution at early stages. saimm.co.za

However, at higher concentrations, TEA can retard the hydration of C3S, which can negatively impact later-stage strength development. saimm.co.zaresearchgate.net The interaction of TEA with the hydrating cement phases can also influence the microstructure of the hardened cement paste. Some studies suggest that TEA promotes the formation of a denser C-S-H gel with a higher C/S ratio. saimm.co.za

Integration of this compound in Nanomaterial Synthesis and Stabilization

This compound, an ester formed from the reaction of triethanolamine and stearic acid, plays a significant role as a stabilizer in certain nanoparticle formulations, particularly in emulsion-based systems such as nanoparticle creams. Its function is primarily attributed to the in-situ formation of triethanolamine stearate, which acts as an emulsifying agent to ensure the physical stability of the nanoparticle dispersion.

Research into the application of triethanolamine and stearic acid in a nanoparticle cream of Kapul seed extract (Baccaurea macrocarpa) highlights their importance in maintaining the formulation's desired physical properties. unism.ac.id In such systems, triethanolamine and stearic acid are key components of the emulsifier system that stabilizes the nanoparticle-loaded cream. unism.ac.id The stability of these creams is crucial for the effective delivery of the active nanoparticle ingredients. unism.ac.id

A study investigating the physical stability of a nanoparticle cream found that varying the concentrations of triethanolamine and stearic acid influenced several key parameters of the formulation. While the organoleptic properties (sensory characteristics) and homogeneity of the cream were unaffected by changes in the emulsifier concentration, properties such as viscosity, pH, and spreadability showed significant variations. unism.ac.id

The research determined that specific ratios of triethanolamine to stearic acid were optimal for achieving desirable characteristics in the final product. For instance, a combination of 2 grams of triethanolamine and 4 grams of stearic acid yielded a nanoparticle cream with acceptable pH and spreadability. unism.ac.id This demonstrates the crucial role of triethanolamine stearate in the formulation and stabilization of complex nanoparticle delivery systems.

Research Findings on the Influence of Triethanolamine and Stearic Acid Concentrations on Nanoparticle Cream Properties

FormulaTriethanolamine (g)Stearic Acid (g)Viscosity (dPa.s)pHSpreadability (cm)Adhesivity (s)
1242.56.56.21.5
22.573.16.85.81.8
33103.57.15.52.1
44124.27.55.12.5

Data adapted from a study on nanoparticle cream of Kapul seed extract. unism.ac.id

The table above illustrates the direct impact of varying the concentrations of triethanolamine and stearic acid on the physical characteristics of the nanoparticle cream. An increase in the concentration of both components generally leads to higher viscosity and adhesivity, while affecting the pH and spreadability of the formulation. unism.ac.id This underscores the importance of optimizing the concentration of this compound's constituent components to achieve a stable and functional nanomaterial-based product.

Environmental Fate and Degradation Pathways of Triethanolamine Tristearate

Aerobic and Anaerobic Biodegradation Mechanisms of Triethanolamine (B1662121) Tristearate

The biodegradation of triethanolamine tristearate is a multi-step process initiated by the enzymatic hydrolysis of the ester linkages. This initial cleavage yields triethanolamine and stearic acid, which are then biodegraded through separate and distinct microbial pathways under both aerobic and anaerobic conditions.

Initial Hydrolysis: The first and rate-limiting step in the biodegradation of this compound is the hydrolysis of the three ester bonds. This reaction can be mediated by extracellular lipases and esterases secreted by a wide range of microorganisms in soil and water.

Equation: N(CH₂CH₂OOCC₁₇H₃₅)₃ + 3H₂O → N(CH₂CH₂OH)₃ + 3 C₁₇H₃₅COOH (this compound + Water → Triethanolamine + Stearic Acid)

Aerobic Biodegradation: In the presence of oxygen, the two resulting components are readily degraded.

Triethanolamine: Aerobic microorganisms degrade triethanolamine through a process of oxidative N-dealkylation. This pathway involves the sequential removal of the 2-hydroxyethyl groups. The process is initiated by cytochrome P450 monooxygenase-dependent enzymes in some microorganisms, leading to the formation of diethanolamine (B148213) and then ethanolamine (B43304). These intermediates are further catabolized, ultimately yielding glyoxylate, which can enter the central metabolic pathways.

Stearic Acid: As a common fatty acid, stearic acid is readily mineralized by a wide variety of aerobic microorganisms through the β-oxidation pathway. libretexts.org In this cyclic process, the 18-carbon fatty acid is shortened by two carbons during each cycle, producing one molecule of acetyl-CoA, one molecule of NADH, and one molecule of FADH₂. The acetyl-CoA then enters the citric acid cycle and is completely oxidized to carbon dioxide and water, generating energy for the microorganisms. libretexts.org

Anaerobic Biodegradation: Under anoxic conditions, different microbial consortia are responsible for the degradation.

Triethanolamine: Certain anaerobic bacteria, such as Acetobacterium species, can degrade triethanolamine. researchgate.net The mechanism involves converting triethanolamine into acetate (B1210297) and ammonia. researchgate.net This fermentation process is a key route for the breakdown of the ethanolamine structure in the absence of oxygen.

Stearic Acid: The anaerobic degradation of long-chain fatty acids like stearic acid is a slower process carried out by syntrophic bacteria in conjunction with methanogenic archaea. researchgate.netnih.gov The process begins with β-oxidation, which shortens the fatty acid chain, producing intermediate fatty acids like palmitic acid (C16:0), as well as acetate and hydrogen. researchgate.net The accumulation of these products can be inhibitory, and their removal by methanogens—which convert acetate and hydrogen to methane (B114726) and carbon dioxide—is crucial for the degradation to proceed. researchgate.netnih.gov

ConditionComponentPrimary MechanismKey Intermediates / End Products
AerobicTriethanolamineOxidative N-dealkylationDiethanolamine, Ethanolamine, Glyoxylate
Stearic Acidβ-OxidationAcetyl-CoA, CO₂, H₂O
AnaerobicTriethanolamineFermentationAcetate, Ammonia
Stearic AcidSyntrophic β-Oxidation & MethanogenesisPalmitic Acid, Acetate, Methane, CO₂

Identification and Characterization of this compound Degradation Products

The degradation of this compound results in a sequence of products, beginning with the initial hydrolysis and followed by the subsequent breakdown of the two primary components.

Primary Degradation Products: As a result of hydrolysis, the first identifiable degradation products in the environment are:

Triethanolamine (TEA): A tertiary amine and triol.

Stearic Acid: An 18-carbon saturated fatty acid.

Secondary and Tertiary Degradation Products: These primary products are further transformed by microbial action into a series of secondary and tertiary products.

From Triethanolamine:

Diethanolamine: Formed via aerobic N-dealkylation.

Ethanolamine: The subsequent product of N-dealkylation.

Glyoxylate: An intermediate from the aerobic catabolism of ethanolamine.

Acetate and Ammonia: The final products of anaerobic fermentation of triethanolamine. researchgate.net

From Stearic Acid:

Palmitic Acid (C16:0) and Myristic Acid (C14:0): Intermediates of anaerobic β-oxidation. nih.gov

Acetyl-CoA: The key two-carbon unit produced during each cycle of aerobic β-oxidation. libretexts.org

Methane and Carbon Dioxide: The final end products of complete anaerobic degradation. nih.gov

Carbon Dioxide and Water: The final end products of complete aerobic mineralization.

Parent CompoundPrimary Degradation PathwayResulting Degradation Products
This compoundHydrolysisTriethanolamine
Stearic Acid
TriethanolamineAerobic BiodegradationDiethanolamine, Ethanolamine, Glyoxylate
Anaerobic BiodegradationAcetate, Ammonia
Stearic AcidAerobic Biodegradation (β-Oxidation)Acetyl-CoA, Carbon Dioxide, Water
Anaerobic Biodegradation (β-Oxidation)Palmitic Acid, Myristic Acid, Acetate, Methane

Sorption and Transport Behavior of this compound in Environmental Matrices

The transport and partitioning of this compound and its degradation products in the environment are governed by their physical and chemical properties, particularly their water solubility and affinity for organic matter.

This compound (Parent Compound): this compound is a large molecule with three long, nonpolar C18 alkyl chains. This structure confers very low water solubility and a high degree of hydrophobicity. Consequently, if released into the environment, it is expected to exhibit:

High Sorption: A strong tendency to partition from water to solid phases. It will bind strongly to soil organic carbon, sediments, and sludge. Its organic carbon-water (B12546825) partition coefficient (Koc) is predicted to be high.

Low Mobility: Due to its strong sorption, this compound will have very low mobility in soil and is unlikely to leach into groundwater. Transport is more likely to occur through soil erosion while bound to particulate matter.

Degradation Products: The degradation products have vastly different sorption and transport behaviors compared to the parent compound.

Triethanolamine (TEA): In contrast to the parent ester, triethanolamine is highly water-soluble. It has a very low estimated Koc value of approximately 10, which indicates it is not expected to adsorb significantly to soil or sediment. nih.gov Therefore, triethanolamine is predicted to be highly mobile in soil and has the potential to leach into groundwater. nih.gov

Stearic Acid: As a long-chain fatty acid, stearic acid has low water solubility and is hydrophobic. It will exhibit strong sorption to soil organic matter and is considered to have low mobility in most soil environments. Its transport potential is significantly lower than that of triethanolamine.

This divergence in mobility is critical to understanding the environmental distribution of contamination. The parent compound remains localized, while the degradation product triethanolamine can be transported away from the original source of contamination.

CompoundKey Structural FeatureExpected Sorption Potential (Koc)Mobility in Soil
This compoundThree long, nonpolar alkyl chainsHighLow
Triethanolamine (Degradation Product)Polar, water-soluble amine/alcoholLow (~10)High
Stearic Acid (Degradation Product)Long, nonpolar alkyl chainHighLow

Future Research Directions and Emerging Paradigms for Triethanolamine Tristearate

Development of Novel Triethanolamine (B1662121) Tristearate Derivatives with Tailored Functionalities

The molecular structure of triethanolamine tristearate offers a robust platform for chemical modification, enabling the development of new derivatives with precisely tailored properties. Future research will likely focus on strategic modifications of the triethanolamine headgroup and the stearic acid tails to enhance performance in specific applications.

Key research objectives in this area include:

Enhanced Emulsification Stability: Modifying the hydrophilic-lipophilic balance (HLB) by introducing polyethylene (B3416737) glycol (PEG) chains of varying lengths to the triethanolamine headgroup could yield derivatives with superior stability for oil-in-water or water-in-oil emulsions.

Stimuli-Responsive Behavior: The incorporation of functional groups that respond to external stimuli such as pH, temperature, or light could lead to the creation of "smart" surfactants. For instance, the addition of ionizable amine groups could render the emulsifying properties pH-dependent.

Biodegradability and Biocompatibility: Synthesizing derivatives with ester linkages that are more susceptible to enzymatic cleavage could improve the biodegradability profile. Furthermore, creating derivatives with biocompatible moieties could expand their use in pharmaceutical and personal care formulations.

Potential Modification Target Functionality Potential Application Area
Ethoxylation/PropoxylationEnhanced water solubility, Modified HLBIndustrial cleaning, Agrochemicals
Quaternization of the amineCationic character, Antimicrobial propertiesPersonal care, Antistatic agents
Introduction of polymerizable groupsFormation of surfactant polymers (surfmers)Polymer synthesis, Coating technology
Fluorination of fatty acid chainsEnhanced surface activity, OleophobicityHigh-performance coatings, Firefighting foams

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the pace and efficiency of chemical research. researchgate.net In the context of this compound, these computational tools can be leveraged to accelerate discovery and optimization processes.

Future applications of AI and ML in this field include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties of novel this compound derivatives, such as their emulsification efficiency, surface tension reduction, and thermal stability. nih.gov This predictive capability can significantly reduce the need for extensive experimental screening. scielo.br

Formulation Optimization: AI-driven platforms can be employed to design and optimize complex formulations containing this compound. By analyzing multi-dimensional parameter spaces, AI can identify optimal concentrations and combinations of ingredients to achieve desired product performance, be it in cosmetics, lubricants, or food products.

Synthesis Pathway Prediction: Computer-assisted synthesis planning (CASP) tools, enhanced by AI, can propose novel and efficient synthetic routes for new this compound derivatives. iscientific.org This can lead to more sustainable and cost-effective manufacturing processes.

AI/ML Application Objective Expected Outcome
Quantitative Structure-Property Relationship (QSPR)Predict properties from molecular structureAccelerated screening of new derivatives
Bayesian OptimizationOptimize formulation parametersHigh-performance emulsions and dispersions
Retrosynthetic AnalysisDiscover novel synthesis routesGreener and more economical production
Natural Language ProcessingExtract insights from scientific literatureIdentification of new research opportunities

In-Situ and Operando Spectroscopic Techniques for Real-time Monitoring of this compound Systems

Understanding the dynamic behavior of this compound at interfaces is crucial for optimizing its performance. In-situ and operando spectroscopic techniques provide a window into these processes in real-time and under realistic operating conditions. chemcatbio.orgnih.gov

Future research will increasingly utilize these advanced analytical methods:

Interfacial Dynamics: Techniques like sum-frequency generation (SFG) spectroscopy can probe the molecular orientation and conformation of this compound at oil-water or air-water interfaces. This information is vital for understanding the mechanisms of emulsion stabilization and foam formation.

Emulsion Evolution: Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) can be used to monitor the size, shape, and distribution of droplets in an emulsion as a function of time, temperature, or shear. This allows for a detailed characterization of emulsion stability and ripening phenomena.

Chemical Transformations: In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track chemical changes in this compound-containing systems during processing or application. helmholtz-berlin.de For example, these techniques can monitor the hydrolysis of the ester bonds under different pH and temperature conditions.

Technique Information Gained System Studied
X-ray Absorption Spectroscopy (XAS)Valence state, Coordination geometryCatalyst-surfactant interactions
X-ray Diffraction (XRD)Crystalline structure of materialsPhase behavior of surfactant systems
X-ray Photoelectron Spectroscopy (XPS)Surface composition, Chemical stateInterfacial films in emulsions
Solid-State Nuclear Magnetic Resonance (NMR)Molecular structure and dynamicsSurfactant mesophases

Interdisciplinary Approaches for Sustainable Applications of this compound in Advanced Materials

The demand for sustainable materials and processes is a major driver of innovation. Interdisciplinary research efforts are essential to unlock the full potential of this compound in the development of advanced, eco-friendly materials.

Future sustainable applications may include:

Green Concrete Formulations: this compound can act as a grinding aid and air-entraining agent in cement and concrete production. Research focused on optimizing its use can lead to reduced energy consumption in cement milling and improved durability of concrete structures.

Bio-based Lubricants and Greases: The lubricating properties of this compound make it a candidate for the formulation of biodegradable lubricants. Interdisciplinary work combining tribology, chemistry, and materials science can lead to high-performance, environmentally friendly alternatives to mineral oil-based products.

Phase Change Materials (PCMs) for Thermal Energy Storage: this compound can function as a shape-stabilizer in organic PCMs. By forming a stable emulsion, it can prevent the leakage of the molten PCM, enabling its use in applications such as smart textiles, building materials, and electronic cooling.

Exploration of this compound in Novel Separation Technologies

The unique interfacial properties of this compound suggest its potential utility in a range of separation processes. Future research is expected to explore these novel applications, contributing to more efficient and sustainable separation technologies. mdpi.com

Potential roles in separation technologies include:

Emulsion Liquid Membranes (ELMs): this compound can be used to stabilize the emulsion in ELM systems for the extraction and recovery of metal ions or organic pollutants from wastewater. Research can focus on tailoring the emulsion stability and mass transfer characteristics for specific separation tasks.

Cloud Point Extraction (CPE): As a non-ionic surfactant, this compound exhibits clouding behavior at elevated temperatures. This phenomenon can be harnessed for the preconcentration and extraction of analytes from aqueous solutions, offering a green alternative to conventional solvent extraction methods.

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a disperser solvent is used to create a cloudy solution of an extraction solvent in an aqueous sample. This compound could potentially act as a dispersant, facilitating the formation of fine droplets and enhancing extraction efficiency.

Separation Technology Role of this compound Target Application
Emulsion Liquid MembranesEmulsion stabilizerWastewater treatment, Metal recovery
Cloud Point ExtractionSurfactant phase for extractionTrace analysis, Pollutant removal
Dispersive Liquid-Liquid MicroextractionDispersing agentSample preparation for chromatography
Froth FlotationFrother and collector modifierMineral processing

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing tristearate compounds such as sorbitan tristearate in pharmaceutical formulations?

  • Methodological Answer : Sorbitan tristearate is synthesized via esterification of sorbitol with stearic acid under controlled temperature and catalysis. Characterization involves:

  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions .
  • Morphology : Scanning electron microscopy (SEM) to assess surface topology and particle distribution (e.g., smooth vs. porous surfaces in microspheres) .
  • Encapsulation Efficiency : UV-Vis spectrophotometry or HPLC to quantify drug loading in formulations .

Q. How do the physicochemical properties of glyceryl tristearate (tristearin) influence its applications in lipid-based drug delivery systems?

  • Methodological Answer : Glyceryl tristearate’s high melting point (~72°C) and solid-state stability make it ideal for sustained-release formulations. Researchers use:

  • Phase Equilibria Studies : High-pressure view cells to analyze solubility in supercritical CO₂ or SF₆, critical for designing lipid nanoparticles .
  • Saponification Protocols : Hydrolysis with NaOH/KOH to produce stearate salts (soaps), monitored via titration or FTIR .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the impact of dispersing agent concentration on microsphere encapsulation efficiency and drug release kinetics?

  • Methodological Answer :

  • Experimental Design : Vary concentrations of dispersing agents (e.g., aluminum tristearate) while keeping polymer (e.g., Eudragit RS 100) levels constant. Use flow-through cell dissolution systems to simulate in vitro release (e.g., 80% drug release in 480 minutes for aluminum tristearate vs. 60 minutes for sucrose stearate) .
  • Data Analysis : Span values (particle size distribution width) and ANOVA to identify statistically significant effects of agent type/concentration on encapsulation efficiency (~73%) and yield (~78%) .

Q. What methodologies are employed to resolve contradictions in particle size data when using aluminum tristearate versus sucrose stearate as dispersing agents?

  • Methodological Answer : Contradictions arise from differing stabilization mechanisms:

  • Aluminum tristearate prevents droplet flocculation via electrostatic stabilization, producing smaller particles (76–448 µm), while sucrose stearate’s solubility in the inner phase creates larger, smoother particles (521–2000 µm) .
  • Resolution Strategies :
  • Use laser diffraction for real-time particle size tracking during emulsification.
  • Conduct zeta potential measurements to quantify surface charge differences .

Q. What advanced techniques are used to analyze the nonlinear viscoelastic behavior of sorbitan tristearate monolayers at liquid/gas interfaces?

  • Methodological Answer :

  • Interfacial Rheometry : Strain-controlled oscillatory shear tests to measure storage (G') and loss (G'') moduli. Nonlinear behavior (e.g., G'' peaks at critical strain amplitudes) indicates structural relaxation akin to 3D complex fluids .
  • Temperature Dependence : Experiments at varying temperatures (e.g., 298–363 K) to assess thermal disruption of monolayer viscoelasticity .

Q. How does the HLB value of sorbitan tristearate influence its role as an emulsifier in multi-phase systems, and what methods determine optimal ratios for stabilization?

  • Methodological Answer :

  • Sorbitan tristearate (HLB = 2.1) is a lipophilic surfactant ideal for water-in-oil (W/O) emulsions. Optimal stabilization is achieved by blending it with high-HLB surfactants (e.g., polysorbates) to tailor HLB values .
  • Emulsion Stability Tests : Centrifugation (3000 rpm for 30 min) and microscopy to monitor phase separation. Conduct accelerated stability studies at 40°C/75% RH for 6 months .

Critical Research Gaps and Contradictions

  • Contradiction : Aluminum tristearate’s concentration does not affect particle size, but polymer concentration does . This suggests polymer-tristearate interactions dominate stabilization.
  • Gap : Limited data on sorbitan tristearate’s cytotoxicity in long-term biomedical applications. Future studies should integrate MTT assays and in vivo models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.